molecular formula C20H28N2O3S B2610821 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide CAS No. 524049-84-1

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide

Cat. No.: B2610821
CAS No.: 524049-84-1
M. Wt: 376.52
InChI Key: XWHVIFVLTMHNNR-UHFFFAOYSA-N
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Description

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonamide group, and a piperidine ring with four methyl groups and a methoxy group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the naphthalene-1-sulfonyl chloride, which is then reacted with 4-methoxy-2,2,6,6-tetramethylpiperidine under controlled conditions to form the desired sulfonamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bases like sodium hydroxide or catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The piperidine ring provides steric hindrance, enhancing the compound’s stability and specificity in binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A related compound known for its use as a radical scavenger and oxidation catalyst.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another similar compound with applications in polymer stabilization and as an antioxidant.

Uniqueness

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide stands out due to its combination of a naphthalene ring and a sulfonamide group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

IUPAC Name

4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-19(2)12-14(13-20(3,4)22-19)21-26(23,24)18-11-10-17(25-5)15-8-6-7-9-16(15)18/h6-11,14,21-22H,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHVIFVLTMHNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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